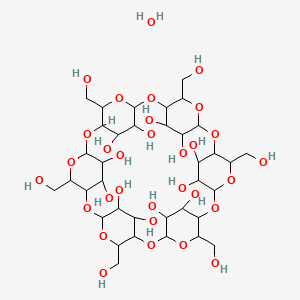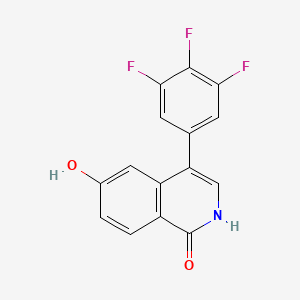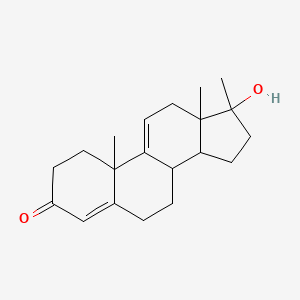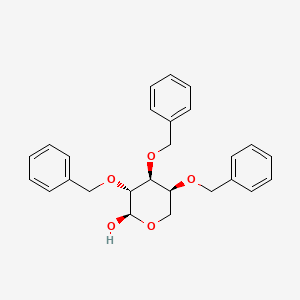![molecular formula C10H17NO B12507753 N-(Bicyclo[1.1.1]pentan-1-yl)pivalamide](/img/structure/B12507753.png)
N-(Bicyclo[1.1.1]pentan-1-yl)pivalamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(Bicyclo[1.1.1]pentan-1-yl)pivalamide: is a compound that features a bicyclo[111]pentane core, which is a highly strained and unique structureThe bicyclo[1.1.1]pentane motif is known for its ability to mimic the para-substituted phenyl ring in biologically active compounds, making it a valuable bioisostere .
准备方法
Synthetic Routes and Reaction Conditions:
Carbene Insertion: One of the primary methods for synthesizing the bicyclo[1.1.1]pentane framework is through carbene insertion into the central bond of bicyclo[1.1.0]butane.
Radical or Nucleophilic Addition: Another practical method involves radical or nucleophilic addition across the central bond of [1.1.1]propellane.
Industrial Production Methods: The industrial production of N-(Bicyclo[1.1.1]pentan-1-yl)pivalamide typically involves scalable methods such as photoredox catalysis and strain-release amination of propellane . These methods allow for the production of the compound in multi-gram to kilogram quantities, making it feasible for large-scale applications .
化学反应分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common with this compound.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles such as amines or alkoxides.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
科学研究应用
Chemistry: N-(Bicyclo[1.1.1]pentan-1-yl)pivalamide is used as a building block in organic synthesis due to its unique structure and reactivity .
Biology and Medicine: In drug discovery, the bicyclo[1.1.1]pentane motif is employed as a bioisostere for phenyl rings, enhancing the solubility, potency, and metabolic stability of lead compounds . This can lead to the development of more effective and safer pharmaceuticals .
Industry: The compound is also used in materials science for the development of molecular rods, rotors, and supramolecular linker units . Its unique properties make it suitable for applications in liquid crystals, FRET sensors, and metal-organic frameworks .
作用机制
The mechanism by which N-(Bicyclo[1.1.1]pentan-1-yl)pivalamide exerts its effects involves its interaction with molecular targets and pathways. The bicyclo[1.1.1]pentane core can mimic the geometry and electronic properties of phenyl rings, allowing it to interact with biological targets in a similar manner . This interaction can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .
相似化合物的比较
Bicyclo[1.1.1]pentane: The simplest member of the bicyclic bridged compounds family.
[1.1.1]Propellane: Another compound featuring the bicyclo[1.1.1]pentane core, used in similar applications.
Uniqueness: N-(Bicyclo[1.1.1]pentan-1-yl)pivalamide is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This makes it particularly valuable in drug discovery and materials science, where its bioisosteric properties can be leveraged to develop novel compounds with enhanced performance .
属性
分子式 |
C10H17NO |
|---|---|
分子量 |
167.25 g/mol |
IUPAC 名称 |
N-(1-bicyclo[1.1.1]pentanyl)-2,2-dimethylpropanamide |
InChI |
InChI=1S/C10H17NO/c1-9(2,3)8(12)11-10-4-7(5-10)6-10/h7H,4-6H2,1-3H3,(H,11,12) |
InChI 键 |
QGVQINSVZAXHOT-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)C(=O)NC12CC(C1)C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![tert-butyl (3aR,8bS)-7-methoxy-3a-(2-oxoethyl)-2H,3H,4H,8bH-indeno[1,2-b]pyrrole-1-carboxylate](/img/structure/B12507673.png)
![5-[({2-[(4-Acetylphenyl)amino]-2-oxoethyl}sulfanyl)methyl]furan-2-carboxylic acid](/img/structure/B12507676.png)
![(R)-1,13-Bis(dicyclohexylphosphino)-7,8-dihydro-6H-dibenzo[f,h][1,5]dioxonine](/img/structure/B12507688.png)
![[4-(Benzyloxy)-1-(tert-butoxycarbonyl)pyrrolidin-2-yl]acetic acid; dicha](/img/structure/B12507689.png)

![4-[(2-Chlorophenyl)methylidene]-1-phenylpyrazolidine-3,5-dione](/img/structure/B12507698.png)


![3-[3-(4-Methylphenyl)prop-2-enoyl]-4-phenyl-1,3-oxazolidin-2-one](/img/structure/B12507713.png)

![[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl 1H-indole-3-carboxylate](/img/structure/B12507731.png)


![8-(3,5-dimethylphenoxy)[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one](/img/structure/B12507737.png)
